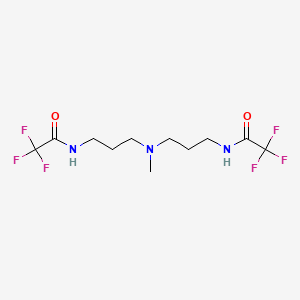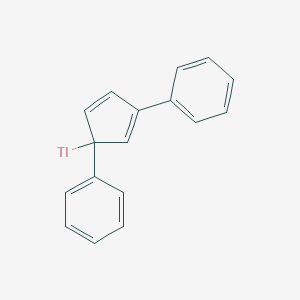
Benzene, 1-chloro-4-(1-chloropentyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-chloro-4-(1-chloropentyl)-: is an organic compound with the molecular formula C11H14Cl2 . It is a derivative of benzene, where the benzene ring is substituted with a 1-chloropentyl group and a chlorine atom at the para position. This compound is part of a broader class of chlorinated aromatic hydrocarbons, which are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-chloro-4-(1-chloropentyl)- typically involves the chlorination of 1-pentylbenzene. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas (Cl2) or sulfuryl chloride (SO2Cl2) under controlled conditions. The reaction proceeds via a free radical mechanism, where the chlorine radicals substitute the hydrogen atoms on the benzene ring and the pentyl chain.
Industrial Production Methods: In an industrial setting, the production of Benzene, 1-chloro-4-(1-chloropentyl)- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: Benzene, 1-chloro-4-(1-chloropentyl)- can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as hydroxide ions (OH-) or amines (NH2-). These reactions typically occur under basic conditions and result in the formation of substituted benzene derivatives.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The oxidation of the alkyl chain can lead to the formation of carboxylic acids or ketones, depending on the reaction conditions.
Reduction Reactions: Reduction of Benzene, 1-chloro-4-(1-chloropentyl)- can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst. This can result in the formation of the corresponding alkane or alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), ethanol, reflux conditions.
Oxidation: Potassium permanganate (KMnO4), acidic or basic medium, elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4), anhydrous ether, room temperature.
Major Products:
Substitution: Substituted benzene derivatives (e.g., phenols, amines).
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes, alcohols.
Applications De Recherche Scientifique
Chemistry: Benzene, 1-chloro-4-(1-chloropentyl)- is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable starting material for the preparation of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of chlorinated aromatic hydrocarbons on living organisms. It serves as a model compound to investigate the mechanisms of toxicity and biodegradation of similar substances.
Medicine: While not directly used as a drug, Benzene, 1-chloro-4-(1-chloropentyl)- can be employed in medicinal chemistry to develop new pharmaceuticals. Its structural features can be modified to create compounds with potential therapeutic properties.
Industry: In the industrial sector, this compound is utilized in the production of agrochemicals, dyes, and polymers. Its chlorinated structure imparts desirable properties such as stability and resistance to degradation, making it suitable for various applications.
Mécanisme D'action
The mechanism of action of Benzene, 1-chloro-4-(1-chloropentyl)- involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms on the benzene ring and the alkyl chain can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes. The compound’s lipophilicity allows it to penetrate cell membranes and accumulate in lipid-rich tissues, where it can exert its effects.
Comparaison Avec Des Composés Similaires
Chlorobenzene: A benzene ring with a single chlorine atom.
1-Chloro-4-methylbenzene: A benzene ring with a chlorine atom and a methyl group at the para position.
1-Chloro-4-(chloromethyl)benzene: A benzene ring with a chlorine atom and a chloromethyl group at the para position.
Uniqueness: Benzene, 1-chloro-4-(1-chloropentyl)- is unique due to the presence of both a chlorinated alkyl chain and a chlorine atom on the benzene ring. This dual substitution pattern imparts distinct chemical and physical properties, such as increased reactivity and lipophilicity, compared to other chlorinated benzene derivatives. Its structure allows for diverse chemical transformations and applications in various fields.
Propriétés
Numéro CAS |
134573-99-2 |
|---|---|
Formule moléculaire |
C11H14Cl2 |
Poids moléculaire |
217.13 g/mol |
Nom IUPAC |
1-chloro-4-(1-chloropentyl)benzene |
InChI |
InChI=1S/C11H14Cl2/c1-2-3-4-11(13)9-5-7-10(12)8-6-9/h5-8,11H,2-4H2,1H3 |
Clé InChI |
YFWPKNXUQKCNSK-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C1=CC=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-methyl-1,2,3,6-tetrahydro[1,1'-biphenyl]-2-carboxylate](/img/structure/B14278792.png)






![[2,3-Dichloro-4-(3-ethylfuran-2-yl)phenoxy]acetic acid](/img/structure/B14278848.png)



![N~1~,N~1'~-(1,4-Phenylene)bis{N~1~-[4-(dipentylamino)phenyl]-N~4~,N~4~-dipentylbenzene-1,4-diamine}](/img/structure/B14278870.png)

![Benzene, [1-methyl-1-(2-propenyloxy)-3-butenyl]-](/img/structure/B14278893.png)
